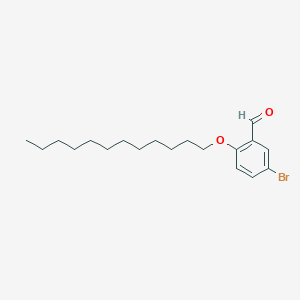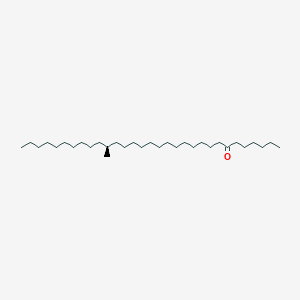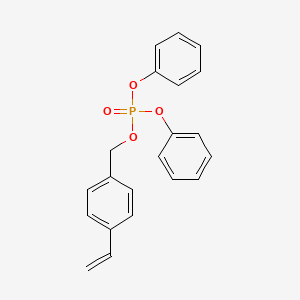![molecular formula C10H10N2O B12594139 2-[(1,2-Oxazol-5-yl)ethynyl]-1,2,3,4-tetrahydropyridine CAS No. 651314-36-2](/img/structure/B12594139.png)
2-[(1,2-Oxazol-5-yl)ethynyl]-1,2,3,4-tetrahydropyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(1,2-Oxazol-5-yl)ethynyl]-1,2,3,4-tetrahydropyridine is a heterocyclic compound that features both an oxazole ring and a tetrahydropyridine ring. The presence of these rings makes it a compound of interest in medicinal chemistry due to its potential biological activities. The oxazole ring, in particular, is known for its wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the reaction of α-hydroxyamino oximes with ethyl acetoacetate to form 1,2-oxazol-5(2H)-ones, which can then be further modified to introduce the ethynyl group . The reaction conditions often require the use of solvents like ethanol and catalysts to facilitate the cyclization and subsequent modifications.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic routes for higher yields and purity. This could include the use of continuous flow reactors to maintain consistent reaction conditions and the use of advanced purification techniques like chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(1,2-Oxazol-5-yl)ethynyl]-1,2,3,4-tetrahydropyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the oxazole ring or the ethynyl group.
Substitution: The compound can undergo substitution reactions, particularly at the oxazole ring, to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxazole derivatives with additional oxygen-containing functional groups, while substitution reactions could introduce various alkyl or aryl groups to the oxazole ring.
Applications De Recherche Scientifique
2-[(1,2-Oxazol-5-yl)ethynyl]-1,2,3,4-tetrahydropyridine has several scientific research applications:
Industry: It can be used in the development of new materials with specific properties, such as improved stability or reactivity.
Mécanisme D'action
The mechanism of action of 2-[(1,2-Oxazol-5-yl)ethynyl]-1,2,3,4-tetrahydropyridine involves its interaction with specific molecular targets in biological systems. The oxazole ring can bind to various enzymes and receptors through non-covalent interactions, affecting their activity . This can lead to the modulation of biological pathways involved in processes like inflammation, cell proliferation, and microbial growth .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-[2-(2,6-Dichlorophenylamino)phenylmethyl]-3-{4-[(substituted phenyl)amino]-1,3-oxazol-2-yl}quinazolin-4(3H)ones: Known for their antibacterial potential.
1,2-Oxazol-5(2H)-ones: Exhibit a wide range of biological activities and are used in the synthesis of other derivatives.
Imidazo[1,2-b][1,2]oxazolones: Formed as intermediates in the synthesis of oxazole derivatives.
Uniqueness
What sets 2-[(1,2-Oxazol-5-yl)ethynyl]-1,2,3,4-tetrahydropyridine apart is its unique combination of the oxazole and tetrahydropyridine rings, which may confer distinct biological activities and chemical reactivity. This makes it a valuable compound for further research and development in various scientific fields.
Propriétés
Numéro CAS |
651314-36-2 |
|---|---|
Formule moléculaire |
C10H10N2O |
Poids moléculaire |
174.20 g/mol |
Nom IUPAC |
5-[2-(1,2,3,4-tetrahydropyridin-2-yl)ethynyl]-1,2-oxazole |
InChI |
InChI=1S/C10H10N2O/c1-2-7-11-9(3-1)4-5-10-6-8-12-13-10/h2,6-9,11H,1,3H2 |
Clé InChI |
SVXLLEIZOXXCSQ-UHFFFAOYSA-N |
SMILES canonique |
C1CC(NC=C1)C#CC2=CC=NO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-Benzyl-2-[(1E)-3-benzyl-3-methyltriaz-1-en-1-yl]benzamide](/img/structure/B12594065.png)
![4-[(2,3-Dicyanophenyl)sulfanyl]-N,N-bis(2-ethoxyethyl)benzamide](/img/structure/B12594070.png)


![Spiro[1-azabicyclo[2.2.1]heptane-7,3'-pyrrolidine], 1'-pyrazinyl-](/img/structure/B12594084.png)
![3H-Imidazo[4,5-c]quinoline, 2-cyclohexyl-, 5-oxide](/img/structure/B12594087.png)

![Trimethyl[(3-{[(trimethylstannyl)oxy]carbonyl}phenyl)sulfanyl]stannane](/img/structure/B12594091.png)
![[4-(4-Fluorophenyl)azepan-4-yl]acetic acid](/img/structure/B12594111.png)
![1-[2-(2-Butoxyethoxy)ethyl]-1H-indole](/img/structure/B12594114.png)
![Dimethyl[2-(prop-2-EN-1-YL)dec-1-EN-1-YL]alumane](/img/structure/B12594117.png)
![N-Benzoyl-5'-O-benzoyl-3'-O-[bis(4-methoxyphenyl)(phenyl)methyl]-2'-deoxycytidine](/img/structure/B12594127.png)
![1-(4-Methoxyphenyl)-2-oxo-2-[(2-phenylethyl)amino]ethyl thiophene-2-carboxylate](/img/structure/B12594130.png)
